13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal
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Overview
Description
13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal is a chemical compound characterized by the presence of a furan ring attached to a long aliphatic chain with multiple conjugated double bonds. This compound is part of the furan derivatives family, which are known for their diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal typically involves the formation of the furan ring followed by the attachment of the aliphatic chain. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the furan ring. The aliphatic chain with conjugated double bonds can be introduced through various coupling reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the conjugated double bonds into single bonds.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal involves its interaction with specific molecular targets and pathways. The furan ring and conjugated double bonds allow the compound to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(12-Tridecyn-1-yl)furan: Another furan derivative with a similar aliphatic chain but different functional groups.
13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.02,7]Trideca-2,4,6-Trienes: A compound with a similar structure but different functional groups and biological activities.
Uniqueness
13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal is unique due to its specific combination of a furan ring and a long aliphatic chain with multiple conjugated double bonds. This structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
6006-32-2 |
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Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
13-(furan-2-yl)trideca-2,4,6,8,10,12-hexaenal |
InChI |
InChI=1S/C17H16O2/c18-15-11-9-7-5-3-1-2-4-6-8-10-13-17-14-12-16-19-17/h1-16H |
InChI Key |
SWEBZZQCNOALQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC=CC=CC=CC=CC=CC=O |
Origin of Product |
United States |
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